![molecular formula C14H10ClF2NO2 B4581878 N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide](/img/structure/B4581878.png)
N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide and related compounds often involves acylation reactions and is characterized by the use of specific reagents and conditions to achieve the desired molecular architecture. For instance, one common approach involves the acylation reaction of aminophenols with methoxybenzoylchloride in an appropriate solvent, such as tetrahydrofuran (THF), followed by characterization through NMR, elemental analysis, and X-ray crystallography (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide is often elucidated using single crystal X-ray diffraction alongside computational methods such as density functional theory (DFT) calculations. These analyses reveal the influence of intermolecular interactions on the molecular geometry, including bond lengths, angles, and the conformation of aromatic rings, offering insights into the compound's three-dimensional structure and its electronic properties (Karabulut et al., 2014).
Chemical Reactions and Properties
The reactivity of N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide derivatives is explored through various chemical reactions, including the formation of pyrazoline derivatives and other cyclic compounds. These reactions are pivotal for understanding the compound's behavior under different conditions and its potential for further chemical modifications (Abdulla et al., 2013).
Scientific Research Applications
Environmental Impact and Toxicology
- Methoxychlor as a Model for Environmental Estrogens: Studies have explored methoxychlor, a chlorinated hydrocarbon pesticide, for its proestrogenic activity and its metabolism into active estrogenic forms. Research has focused on its adverse effects on fertility, pregnancy, and development, indicating the reproductive toxicity of such compounds, though the significance for human health remains to be determined (Cummings, 1997).
Antioxidant and Anti-inflammatory Properties
- Chlorogenic Acid's Dual Role: Chlorogenic acid, a phenolic compound, has been studied for its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for treating metabolic syndrome and as a food additive for its antimicrobial properties illustrates the multifunctional applications of chemical compounds in health and food preservation (Santana-Gálvez et al., 2017).
Contaminants and Environmental Surveillance
- Occurrence and Fate of Parabens in Aquatic Environments: Research on parabens, used as preservatives, has contributed to understanding their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products, highlighting the importance of monitoring and managing chemical contaminants (Haman et al., 2015).
Analytical Methods in Environmental Monitoring
- Analytical Methods for PCBs and Organochlorine Pesticides: The review of methods for analyzing polychlorinated biphenyls (PCBs) and organochlorine pesticides in environmental monitoring underscores the need for optimized analytical methods to include all relevant compounds and for research on indoor environments, emission sources, and potential leaching (Muir & Sverko, 2006).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-13-5-3-9(15)7-12(13)18-14(19)8-2-4-10(16)11(17)6-8/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYUBUXULIETCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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